molecular formula C7H14ClNO B2783968 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride CAS No. 2137944-46-6

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride

Cat. No.: B2783968
CAS No.: 2137944-46-6
M. Wt: 163.65
InChI Key: GFPNNLNBVZDKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The synthesis of 5-azaspiro[2.4]heptane derivatives emerged as a priority in the early 21st century due to their structural novelty and potential bioactivity. A pivotal advancement occurred in 2011, when Yao et al. developed an enantioselective route to (S)-7-amino-5-azaspiro[2.4]heptane using ruthenium-catalyzed asymmetric hydrogenation of cyclopropane-fused intermediates. This method achieved up to 98.7% enantiomeric excess, establishing a foundation for synthesizing structurally related compounds like 5-azaspiro[2.4]heptan-7-ylmethanol.

Further innovation came from a 2018 patent (CN108299445B), which disclosed a synthesis of 1,5-azaspiro[2.4]heptane starting from vinyl azide precursors. While not directly describing the target compound, this work demonstrated the feasibility of constructing the spirocyclic core under mild conditions, enabling broader exploration of substituents at the 7-position. The hydroxymethyl variant, 5-azaspiro[2.4]heptan-7-ylmethanol, likely arose from subsequent modifications of these core synthetic strategies, though specific early reports remain proprietary.

Significance in Contemporary Medicinal Chemistry Research

Spirocyclic compounds like 5-azaspiro[2.4]heptan-7-ylmethanol hydrochloride are prized for their three-dimensional complexity and ability to modulate pharmacokinetic properties. Their rigid structures often enhance target binding selectivity while improving metabolic stability compared to planar scaffolds. For example, the spirapril molecule—a spirocyclic ACE inhibitor—highlights how such architectures contribute to drug efficacy.

The hydroxymethyl group in 5-azaspiro[2.4]heptan-7-ylmethanol provides a handle for further functionalization, enabling its use as an intermediate in constructing more complex molecules. Its hydrochloride salt form improves solubility, facilitating biochemical assays and formulation studies. Current research focuses on incorporating this scaffold into protease inhibitors, kinase modulators, and GPCR-targeted therapies, leveraging its ability to occupy sterically constrained binding pockets.

Relationship to 5-Azaspiro[2.4]heptan-7-ol and Other Analogues

5-Azaspiro[2.4]heptan-7-ylmethanol hydrochloride is part of a broader family of spirocyclic amines with varying substituents. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Feature
5-Azaspiro[2.4]heptan-7-ylmethanol C₇H₁₃NO 127.18 Hydroxymethyl at 7-position
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol C₉H₁₅NO 153.22 Cyclopropyl and hydroxyl groups
Methyl 5-azaspiro[2.4]heptane-7-carboxylate C₈H₁₃NO₂ 155.19 Ester group at 7-position

The cyclopropyl analogue (CAS 2098040-21-0) introduces steric bulk, which may enhance binding to hydrophobic protein pockets. Conversely, the methyl ester variant (CAS 2207870-15-1) serves as a prodrug candidate, with esterase-mediated hydrolysis yielding the active carboxylic acid. These structural tweaks exemplify how minor modifications to the 5-azaspiro[2.4]heptane core can tailor compounds for specific therapeutic applications.

Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-6-3-8-5-7(6)1-2-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPNNLNBVZDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor containing both nitrogen and hydroxyl functional groups under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to promote the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Hepatitis C Virus Inhibitors
5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride serves as a key intermediate in the synthesis of compounds aimed at inhibiting the hepatitis C virus. Research indicates that derivatives of this compound can be utilized to develop effective antiviral agents, particularly targeting the NS5A protein, which is crucial for viral replication .

2. Synthesis of Bioactive Molecules
The compound has been employed as a building block in the synthesis of various biologically active molecules. Its spirocyclic nature allows for the formation of complex structures that are often found in natural products and pharmaceuticals .

Synthetic Methodologies

The preparation of this compound involves several synthetic routes, including:

  • Cyclization Reactions : Utilizing metal carbenoids generated through reactions such as the Simmons-Smith reaction to create spirocyclic frameworks.
  • Functional Group Transformations : Modifications to introduce hydroxyl and other functional groups to enhance biological activity .

Case Study 1: Antiviral Activity

A study explored the efficacy of 5-Azaspiro[2.4]heptan derivatives against hepatitis C virus in vitro. The results demonstrated significant inhibition of viral replication, suggesting that modifications to the spirocyclic structure can lead to enhanced antiviral properties.

Case Study 2: Synthesis of Complex Molecules

Another research effort focused on utilizing this compound as an intermediate in synthesizing heterocyclic compounds with potential anticancer activity. The resulting compounds exhibited promising results in preliminary biological assays, indicating a potential pathway for drug development.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Hepatitis C InhibitorsIntermediates for NS5A inhibitorsEffective against viral replication
Bioactive MoleculesBuilding blocks for complex organic synthesisFormation of diverse biologically active compounds
Anticancer ResearchSynthesis of heterocyclic compoundsPromising anticancer activity in preliminary tests

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-azaspiro[2.4]heptane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features Source
5-Azaspiro[2.4]heptan-7-ylmethanol hydrochloride C7H14ClNO 163.64 -CH2OH (position 7), HCl salt Enhanced solubility, spirocyclic rigidity
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride C6H11ClFN 151.61 -F (position 7), HCl salt Increased lipophilicity, metabolic stability
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride C13H20Cl2N2 275.21 -Benzyl (position 5), -NH2 (position 7), 2HCl Bulky hydrophobic group, di-salt for solubility
7-(1-Piperidinyl)-5-azaspiro[2.4]heptane dihydrochloride C11H22Cl2N2 253.21 -Piperidinyl (position 7), 2HCl Extended aliphatic chain, high solubility
5-Azaspiro[2.4]heptan-7-ol hydrochloride C6H12ClNO 149.62 -OH (position 7), HCl salt Shorter chain, reduced steric hindrance

Key Observations :

  • Hydroxymethyl vs.
  • Fluorine Substitution : The 7-fluoro analog (CAS: 2227205-26-5) exhibits higher lipophilicity (clogP ~1.2 vs. ~0.5 for hydroxymethyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Salt Forms: Dihydrochloride salts (e.g., 7-(1-piperidinyl) derivative) generally exhibit higher aqueous solubility than mono-salts, critical for parenteral formulations .

ADME Properties

  • Solubility : Hydrochloride salts of 5-azaspiro compounds typically exhibit solubility >50 mg/mL in water, facilitating oral bioavailability.
  • Metabolic Stability : Fluorinated analogs demonstrate slower hepatic clearance (t1/2 >4 hours in rodents) compared to hydroxylated variants .

Biological Activity

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride is a compound that has garnered interest in the scientific community due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis Overview
The synthesis of this compound typically involves cyclization reactions of linear precursors containing nitrogen and hydroxyl groups. The reactions are often conducted under acidic conditions using hydrochloric acid to form the hydrochloride salt, which enhances the compound's solubility and stability .

Chemical Structure
The compound features a spirocyclic structure characterized by a nitrogen atom within the ring and a hydroxyl group at the 7-position. These structural elements contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in glioma cells, suggesting a potential role in cancer therapy. The observed mechanisms include activation of the Calpain/Cathepsin pathway and inhibition of critical survival pathways such as AKT and mTORC1 .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been identified as a potential antagonist for dopamine D3 receptors, which are implicated in various neurological disorders. Early studies suggest that this compound may offer therapeutic benefits in treating conditions such as schizophrenia or addiction by modulating dopaminergic signaling pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : Inhibition of enzymes involved in peptidoglycan synthesis.
  • Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
  • Neurotransmitter Modulation : Binding affinity for dopamine receptors, potentially altering neurotransmitter release and receptor activation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against MRSA, indicating potent antibacterial properties compared to standard antibiotics.
  • Cancer Cell Apoptosis : In vitro assays revealed that treatment with this compound led to a 50% reduction in viability of glioma cells at concentrations as low as 10 µM after 48 hours, showcasing its potential as an anti-cancer agent .

Data Tables

Biological Activity Effect Concentration (µg/mL) Reference
Antimicrobial (MRSA)Significant inhibition32
Cytotoxicity (Glioma Cells)50% Viability Reduction10
Dopamine D3 Receptor BindingAntagonistic activity-

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during cyclization to avoid side reactions .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate spiro-ring formation .
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) to achieve >98% purity .

How does the spirocyclic structure of this compound influence its stability and biological activity?

Basic Research Question
The spirocyclic framework introduces rigidity, reducing conformational flexibility and enhancing metabolic stability. Key structural insights:

  • X-ray Crystallography : Confirms the bicyclic system with a nitrogen atom at the bridgehead, enabling hydrogen bonding with biological targets .
  • NMR Analysis : Reveals restricted rotation of the methanol group, which may enhance binding specificity .

Q. Biological Impact :

  • The rigid structure improves pharmacokinetic properties (e.g., oral bioavailability) by resisting enzymatic degradation .

What advanced strategies resolve diastereomer formation during the synthesis of 5-Azaspiro[2.4]heptan-7-ylmethanol derivatives?

Advanced Research Question
Diastereomers arise due to stereogenic centers at C7 and the spiro junction. Solutions include:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA (hexane:isopropanol, 90:10) .
  • Asymmetric Catalysis : Use (R)-BINAP ligands in palladium-catalyzed reactions to favor desired stereoisomers .

Q. Case Study :

  • In JAK inhibitor synthesis, resolving diastereomers improved IC₅₀ values by 15-fold .

How can researchers identify and validate biological targets for this compound in kinase inhibition studies?

Advanced Research Question
Target Identification :

  • Kinase Profiling : Screen against a panel of 50+ kinases using ATP-competitive assays. For example, JAK1 inhibition (IC₅₀ = 8.5 nM) was identified via radiometric kinase assays .
  • Molecular Docking : Simulate interactions with JAK1’s ATP-binding pocket (PDB: 4L00) to predict binding modes .

Q. Validation :

  • Cellular Assays : Measure STAT3 phosphorylation in HEK293 cells to confirm target engagement .

How should researchers address discrepancies in biological activity data across different batches of this compound?

Advanced Research Question
Root Causes :

  • Purity Variations : Use HPLC-MS to detect impurities (e.g., des-methyl byproducts) .
  • Stereochemical Inconsistencies : Apply circular dichroism (CD) to verify enantiomeric excess .

Q. Resolution Workflow :

Re-analytical Characterization : Compare NMR, HRMS, and elemental analysis across batches .

Bioactivity Correlation : Plot IC₅₀ values against purity/stereochemistry to identify trends .

What computational methods predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Question
In Silico Tools :

  • ADME Prediction : SwissADME estimates moderate permeability (LogP = 1.2) and CYP3A4 metabolism .
  • Toxicity Screening : ProTox-II predicts low hepatotoxicity (LD₅₀ = 450 mg/kg) .

Q. Validation :

  • In Vitro Microsomal Stability : 85% remaining after 60 minutes (human liver microsomes) .

How is this compound utilized in designing selective kinase inhibitors?

Advanced Research Question
Case Study (JAK1 Selectivity) :

  • Structural Basis : The spirocyclic amine forms hydrogen bonds with JAK1’s Glu966 and Leu959, absent in JAK2 .
  • Selectivity Data :
KinaseIC₅₀ (nM)Selectivity Index (vs. JAK1)
JAK18.51.0
JAK241048

Q. Design Strategy :

  • Introduce electron-withdrawing groups (e.g., nitrile) to enhance JAK1 affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.